2-Acetamido-5-hydroxy-1,8-naphthyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(5-oxo-8H-1,8-naphthyridin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c1-6(14)12-9-3-2-7-8(15)4-5-11-10(7)13-9/h2-5H,1H3,(H2,11,12,13,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRASUCWVKYFGAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC2=C(C=C1)C(=O)C=CN2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10417741 | |
| Record name | 2-acetamido-5-hydroxy-1,8-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10417741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5350-37-8 | |
| Record name | NSC20 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-acetamido-5-hydroxy-1,8-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10417741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Acetamido 5 Hydroxy 1,8 Naphthyridine and Its Analogs
Historical Context and Foundational Reactions for Naphthyridine Synthesis
The synthesis of the 1,8-naphthyridine (B1210474) core has a rich history, built upon a foundation of classical cyclization reactions that have been adapted and refined over time. These methods typically involve the construction of the second pyridine (B92270) ring onto a pre-existing pyridine moiety.
Classical Cyclization Reactions
Several named reactions have been instrumental in the development of naphthyridine chemistry. While not always directly yielding the specific substitution pattern of 2-Acetamido-5-hydroxy-1,8-naphthyridine, they provide the fundamental frameworks for its construction.
Skraup Reaction: This reaction traditionally involves the synthesis of quinolines from anilines, glycerol, sulfuric acid, and an oxidizing agent. Its adaptation to aminopyridines has been a key strategy for accessing the naphthyridine core. nih.gov For instance, the reaction of 2-aminopyridine (B139424) derivatives with α,β-unsaturated aldehydes or ketones under acidic conditions can lead to the formation of the 1,8-naphthyridine skeleton. However, the harsh conditions of the Skraup reaction can limit its applicability for substrates with sensitive functional groups.
Friedländer Annulation: The Friedländer synthesis is one of the most versatile and widely used methods for preparing quinolines and, by extension, naphthyridines. nih.gov It involves the condensation of a 2-aminopyridine-3-carbaldehyde or a related ketone with a compound containing a reactive α-methylene group. nih.govnih.gov This method offers a high degree of flexibility in introducing substituents onto the newly formed ring. Greener variations of the Friedländer reaction have been developed, utilizing water as a solvent and catalysts like lithium hydroxide (B78521) or ionic liquids, making it a more environmentally benign approach. nih.govrsc.org
Gould-Jacobs Reaction: This reaction provides a route to 4-hydroxyquinoline (B1666331) derivatives, and its application to aminopyridines can yield hydroxynaphthyridines. The process begins with the condensation of an aminopyridine with a malonic ester derivative, followed by a thermal cyclization. nih.gov This method is particularly relevant for the synthesis of the target molecule due to the direct introduction of a hydroxyl group.
Conrad-Limpach Synthesis: Similar to the Gould-Jacobs reaction, the Conrad-Limpach synthesis involves the condensation of an aminopyridine with a β-ketoester. nih.gov The regiochemical outcome of the cyclization can be influenced by the reaction conditions, leading to either 2- or 4-hydroxynaphthyridines.
Table 1: Overview of Classical Cyclization Reactions for Naphthyridine Synthesis
| Reaction Name | Reactants | Key Features |
| Skraup Reaction | Aminopyridine, Glycerol, Acid, Oxidizing Agent | Harsh conditions, often leads to unsubstituted or simply substituted naphthyridines. |
| Friedländer Annulation | 2-Aminopyridine-3-carbaldehyde/ketone, Compound with active methylene (B1212753) group | High versatility, allows for diverse substitution patterns. Milder, greener conditions have been developed. nih.govrsc.org |
| Gould-Jacobs Reaction | Aminopyridine, Malonic ester derivative | Direct route to 4-hydroxynaphthyridines. nih.gov |
| Conrad-Limpach Synthesis | Aminopyridine, β-ketoester | Can yield either 2- or 4-hydroxynaphthyridines depending on conditions. nih.gov |
Condensation and Rearrangement Pathways
Beyond the classical named reactions, various condensation and rearrangement strategies have been employed for the synthesis of 1,8-naphthyridines. Three-component domino reactions, for instance, offer an efficient one-pot synthesis of functionalized rsc.orgacs.orgnaphthyridine derivatives under catalyst-free conditions. rsc.org These reactions often exhibit high regio- and stereoselectivity. rsc.org
De Novo Synthetic Routes to this compound
The direct synthesis of this compound is not prominently documented, suggesting that a multi-step approach is likely necessary. This would involve the initial construction of a suitably substituted 1,8-naphthyridine intermediate, followed by functional group manipulations.
Multi-Step Reaction Sequences and Strategic Intermediates
A plausible synthetic strategy would commence with the synthesis of a 2-amino-5-substituted-1,8-naphthyridine. For example, starting with a 2,6-diaminopyridine, a Friedländer condensation with a suitable carbonyl compound could yield a 2-amino-7-substituted-1,8-naphthyridine. Subsequent functional group transformations would then be required to achieve the desired 5-hydroxy and 2-acetamido groups.
A key intermediate could be a 2-amino-5-methoxy-1,8-naphthyridine. The methoxy (B1213986) group can later be cleaved to reveal the desired hydroxyl group. The synthesis of such an intermediate could potentially be achieved through a multi-component reaction or a variation of the classical cyclization reactions using a methoxy-substituted aminopyridine precursor.
Another approach involves the synthesis of 2,7-difunctionalized-1,8-naphthyridines. For example, 2-amino-7-methyl-1,8-naphthyridine can be synthesized and the methyl group can then be functionalized. nih.gov
Regioselective and Stereoselective Synthesis Considerations
Regioselectivity is a critical aspect of 1,8-naphthyridine synthesis, particularly when introducing multiple substituents. The choice of starting materials and reaction conditions in classical methods like the Conrad-Limpach synthesis can dictate the position of the hydroxyl group. nih.gov In modern synthetic approaches, such as three-component domino reactions, high regioselectivity can be achieved, providing a direct route to specifically substituted naphthyridines. rsc.org As this compound is an achiral molecule, stereoselective synthesis considerations are not applicable.
Functional Group Interconversion and Derivatization Strategies
The final steps in the synthesis of this compound would likely involve functional group interconversions.
Acetylation of the Amino Group: The introduction of the acetamido group at the 2-position can be readily achieved by the acetylation of a 2-amino-1,8-naphthyridine precursor. This is a standard transformation, often carried out using acetic anhydride (B1165640) or acetyl chloride. nih.gov For instance, 2-acetylamino-7-methyl-1,8-naphthyridine can be prepared by treating 2-amino-7-methyl-1,8-naphthyridine with acetic anhydride. nih.gov
Formation of the Hydroxyl Group: The 5-hydroxy group could be introduced through various methods. If a 5-methoxy derivative is used as an intermediate, cleavage of the methyl ether with reagents like boron tribromide (BBr3) or hydrobromic acid (HBr) would yield the desired hydroxyl group. Alternatively, if a 5-amino-1,8-naphthyridine is synthesized, a Sandmeyer-type reaction could be employed to convert the amino group to a hydroxyl group. The synthesis of 8-hydroxy-naphthyridine derivatives has been reported, and these methods could potentially be adapted for the 5-position. researchgate.netnih.gov
Table 2: Potential Functional Group Interconversion Strategies
| Transformation | Precursor Functional Group | Reagents and Conditions |
| Amino to Acetamido | -NH2 | Acetic anhydride or Acetyl chloride nih.gov |
| Methoxy to Hydroxy | -OCH3 | BBr3 or HBr |
| Amino to Hydroxy | -NH2 | Sandmeyer reaction (NaNO2, H2SO4, H2O) |
Transformations at the Hydroxyl Moiety
The hydroxyl group on the 1,8-naphthyridine ring is a key site for functionalization. The reactivity of this group allows for the introduction of various substituents, which can significantly alter the molecule's properties.
One common transformation is the conversion of the hydroxyl group into a better leaving group, such as a halide. For instance, hydroxyl-1,5-naphthyridines can be halogenated using reagents like phosphorus oxychloride or phosphorus pentachloride to yield halo-naphthyridines. nih.gov This transformation is significant as the resulting halide can be readily displaced by nucleophiles, opening pathways to a wide range of derivatives. nih.gov Specifically, 4-hydroxy-1,5-naphthyridine can be converted to 4-chloro-1,5-naphthyridine. nih.gov Similarly, 8-hydroxy-1,5-naphthyridine derivatives can be prepared through the reaction of 3-aminopyridine (B143674) derivatives with Meldrum's acid, followed by intramolecular cyclization. nih.gov
In the context of 1,6-naphthyridines, the 8-hydroxyl group has been a target for modification to explore structure-activity relationships (SAR). Removal or methylation of the 8-hydroxyl group in a series of 8-hydroxy-1,6-naphthyridines resulted in a loss of antiparasitic activity, highlighting the importance of this functional group. nih.gov For example, the synthesis of analogs where the hydroxyl group is replaced or modified often starts from a precursor like 7-cyano-8-hydroxy-1,6-naphthyridine, which can undergo bromination and subsequent reactions to introduce various substituents at the 5-position. nih.gov
The synthesis of 2,4-dihydroxy-1,8-naphthyridines can be achieved through the reaction of substituted 2-aminopyridines with diethylmalonates. researchgate.net The resulting dihydroxy derivatives can undergo further reactions. For example, 6-chloro-2,4-dihydroxy-1,8-naphthyridine can be treated with various reagents to produce a range of substituted derivatives, including thiones, azido, and hydrazinyl compounds. researchgate.net
| Starting Material | Reagent(s) | Product | Reference |
| Hydroxy-1,5-naphthyridine | POCl₃ or PCl₅ | Halo-1,5-naphthyridine | nih.gov |
| 3-Aminopyridine derivatives | Meldrum's acid | 8-Hydroxy-1,5-naphthyridine | nih.gov |
| 7-Cyano-8-hydroxy-1,6-naphthyridine | NBS, then amines | 5-Substituted-7-cyano-8-hydroxy-1,6-naphthyridines | nih.gov |
| Substituted 2-aminopyridines | Diethylmalonates | 2,4-Dihydroxy-1,8-naphthyridines | researchgate.net |
| 6-Chloro-2,4-dihydroxy-1,8-naphthyridine | Sodium azide | 6-Azido-2,4-dihydroxy-1,8-naphthyridine | researchgate.net |
| 6-Chloro-2,4-dihydroxy-1,8-naphthyridine | Hydrazine hydrate | 6-Hydrazinyl-2,4-dihydroxy-1,8-naphthyridine | researchgate.net |
Reactions Involving the Acetamido Functionality
The acetamido group at the 2-position of the naphthyridine core also offers opportunities for chemical modification. While direct transformations of the acetamido group itself are less commonly reported in the context of creating diverse analogs, its electronic influence on the reactivity of the naphthyridine ring is significant.
Research on 1,8-naphthyridine derivatives has shown that modifications at the 3-position are influenced by the nature of the substituent at the 2-position. researchgate.net The acetamido group, being an electron-donating group, can influence the regioselectivity of electrophilic substitution reactions on the naphthyridine ring.
In a broader context of naphthyridinone chemistry, N1-acetamide substituted compounds have been explored to understand structure-activity relationships. nih.govresearchgate.net While this refers to an acetamide (B32628) group on the ring nitrogen rather than a C2-acetamido substituent, it underscores the importance of the acetamide moiety in modulating the biological properties of naphthyridine-based compounds. nih.govresearchgate.net
The synthesis of 7-acetamido-1,8-naphthyridin-4(1H)-one has been reported, and this compound has been studied for its ability to modulate the activity of antibiotics against multi-resistant bacterial strains. nih.gov This highlights the role of the acetamido group in conferring specific biological activities.
Furthermore, 2-acetamido-1,8-naphthyridine derivatives have been designed as fluorescent sensors for guanine, indicating that the acetamido group plays a crucial role in the hydrogen bonding interactions required for molecular recognition. researchgate.net
Site-Specific Modifications on the Naphthyridine Core
The functionalization of the naphthyridine core at specific positions is a key strategy for the synthesis of diverse analogs. The inherent reactivity of the pyridine rings within the naphthyridine system allows for a variety of modifications.
Electrophilic substitution reactions, such as nitration and bromination, can occur on the naphthyridine ring. For instance, nitration of 6-methylbenzo[b] researchgate.netacs.orgnaphthyridine with a mixture of nitric and sulfuric acid occurs on the benzene (B151609) ring. mdpi.com In contrast, bromination of the same compound takes place on the pyridine ring. mdpi.com
Nucleophilic substitution is a widely used method for functionalizing the naphthyridine core, particularly when a good leaving group like a halogen is present. The chlorine atom in compounds like 2-chloro-1,8-naphthyridine-3-carbaldehyde (B14014569) can be displaced by nucleophiles. For example, reaction with morpholine (B109124) can substitute the chlorine atom. Similarly, 4-chloro-1,5-naphthyridines can react with various amines to yield 4-amino-substituted derivatives. nih.gov
Structure-activity relationship (SAR) studies on 1,8-naphthyridine derivatives have highlighted the importance of modifications at specific positions. For instance, substitution at the 3-position with various secondary amines has been shown to enhance binding efficiency to certain biological targets. researchgate.netresearchgate.net
Domino reactions provide an efficient route to highly functionalized naphthyridines. A three-component domino reaction of glutaraldehyde, malononitrile, and β-ketoamides under catalyst-free conditions yields functionalized researchgate.netresearchgate.netnaphthyridine derivatives with high regioselectivity. rsc.org
| Reaction Type | Substrate | Reagent(s) | Product | Reference |
| Nitration | 6-Methylbenzo[b] researchgate.netacs.orgnaphthyridine | HNO₃/H₂SO₄ | Nitro-6-methylbenzo[b] researchgate.netacs.orgnaphthyridine | mdpi.com |
| Bromination | 6-Methylbenzo[b] researchgate.netacs.orgnaphthyridine | Bromine | Bromo-6-methylbenzo[b] researchgate.netacs.orgnaphthyridine | mdpi.com |
| Nucleophilic Substitution | 2-Chloro-1,8-naphthyridine-3-carbaldehyde | Morpholine | 2-Morpholino-1,8-naphthyridine-3-carbaldehyde | |
| Nucleophilic Substitution | 4-Chloro-1,5-naphthyridine | Amines | 4-Amino-1,5-naphthyridine | nih.gov |
| Domino Reaction | Glutaraldehyde, Malononitrile, β-Ketoamides | None (Ethanol) | Functionalized researchgate.netresearchgate.netNaphthyridine | rsc.org |
Catalytic and Green Chemistry Approaches in Naphthyridine Synthesis
Modern synthetic chemistry emphasizes the use of catalytic methods and green chemistry principles to improve efficiency, reduce waste, and enhance sustainability. These approaches have been successfully applied to the synthesis of naphthyridine derivatives.
Transition Metal-Catalyzed Coupling Reactions (e.g., Heck, Suzuki, Stille)
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been extensively used in the synthesis of functionalized naphthyridines. mdpi-res.commdpi.com Palladium-catalyzed reactions are particularly prominent due to their high activity and tolerance for various functional groups. mdpi.com
The Suzuki coupling reaction, which couples organoboron compounds with organic halides, has been used to introduce aryl groups onto the naphthyridine scaffold. nih.gov For example, 2-iodo-1,5-naphthyridine (B12962786) can be coupled with aromatic and heteroaromatic boronic acids in the presence of a palladium catalyst to yield 2-aryl-1,5-naphthyridine derivatives. nih.gov Similarly, 8-bromo-1,5-naphthyridine can undergo Suzuki coupling to introduce functionalized groups at the 8-position. nih.gov
The Heck reaction , involving the coupling of an unsaturated halide with an alkene, has been employed in the synthesis of 1,5-naphthyridine (B1222797) derivatives. For instance, the reaction of 2-bromo-6-fluoropyridin-3-amine (B1374916) with methyl acrylate, followed by cyclization, yields a 1,5-naphthyridine derivative. nih.gov
The Stille reaction , which couples organotin compounds with organic halides, also finds application in naphthyridine synthesis. nih.gov
Cobalt-catalyzed cross-coupling reactions have also been developed for the functionalization of naphthyridines. nih.gov For example, 1-chloro-4-iodo-2,7-naphthyridine can be regioselectively functionalized through a stepwise process involving a palladium-catalyzed Negishi coupling followed by a cobalt-catalyzed cross-coupling. nih.gov
| Coupling Reaction | Naphthyridine Substrate | Coupling Partner | Catalyst | Product | Reference |
| Suzuki | 2-Iodo-1,5-naphthyridine | Arylboronic acid | Pd(PPh₃)₄ | 2-Aryl-1,5-naphthyridine | nih.gov |
| Suzuki | 8-Bromo-1,5-naphthyridine | Organoboron compound | Pd(PPh₃)₄ | 8-Substituted-1,5-naphthyridine | nih.gov |
| Heck | 2-Bromo-6-fluoropyridin-3-amine | Methyl acrylate | Palladium catalyst | 1,5-Naphthyridine derivative | nih.gov |
| Negishi/Co-catalyzed | 1-Chloro-4-iodo-2,7-naphthyridine | Arylzinc chloride | Pd catalyst, then Co catalyst | Bisarylated 2,7-naphthyridine | nih.gov |
Microwave-Assisted and Solvent-Free Methodologies
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and cleaner products in shorter reaction times. tsijournals.com This approach aligns with the principles of green chemistry by reducing energy consumption and often allowing for solvent-free conditions.
The synthesis of 1,8-naphthyridines has been successfully achieved using microwave irradiation. For example, the Friedlander condensation of 2-aminonicotinaldehyde with active methylene compounds can be efficiently carried out under microwave irradiation to produce 1,8-naphthyridine derivatives in good yields. tsijournals.com The use of a catalyst like DABCO under microwave conditions has been reported to be an effective and environmentally benign protocol. tsijournals.com
Solvent-free or solid-state synthesis of 1,8-naphthyridines under microwave irradiation has also been developed. niscpr.res.in For instance, using silica (B1680970) sulfuric acid as a solid catalyst, 1,8-naphthyridines can be synthesized in the solid state, which simplifies the work-up procedure and reduces the use of hazardous solvents. Another example is the Vilsmeier-Haack reaction of hydrazones on silica gel under microwave irradiation to form 1,8-naphthyridinyl pyrazoles. niscpr.res.in
The synthesis of 2,4-dihydroxy-1,8-naphthyridines and their derivatives has also been accomplished using microwave irradiation without a solvent or catalyst. researchgate.net
| Reaction | Reactants | Conditions | Product | Reference |
| Friedlander Condensation | 2-Aminonicotinaldehyde, Active methylene compounds | Microwave, DABCO | 1,8-Naphthyridines | tsijournals.com |
| Solid-State Synthesis | 2-Aminonicotinaldehyde, Active methylene compounds | Microwave, Silica sulfuric acid | 1,8-Naphthyridines | |
| Vilsmeier-Haack Reaction | Hydrazones | Microwave, POCl₃/DMF/SiO₂ | 1,8-Naphthyridinyl pyrazoles | niscpr.res.in |
| Cyclocondensation | Substituted 2-aminopyridines, Diethylmalonates | Microwave, Solvent-free | 2,4-Dihydroxy-1,8-naphthyridines | researchgate.net |
Ionic Liquid Mediated Syntheses
Ionic liquids (ILs) have gained significant attention as green reaction media due to their unique properties, such as low vapor pressure, high thermal stability, and good solvating ability. nih.gov They can also act as catalysts in various organic transformations.
The synthesis of 1,8-naphthyridine derivatives has been successfully carried out using ionic liquids. The Friedlander reaction, a classical method for synthesizing quinolines and naphthyridines, can be effectively catalyzed by basic ionic liquids under solvent-free conditions. nih.gov For instance, the ionic liquid [Bmmim][Im] has shown remarkable catalytic activity in the synthesis of 1,8-naphthyridyl derivatives. nih.gov
A particularly green approach involves the use of water as a solvent with an ionic liquid catalyst. The synthesis of 1,8-naphthyridines has been reported in water using choline (B1196258) hydroxide, a biocompatible and inexpensive ionic liquid, as a catalyst. acs.orgnih.gov This method is notable for being the first reported synthesis of naphthyridines in water and offers a mild and environmentally friendly route to these compounds. acs.orgnih.gov
Three-component reactions in ionic liquids have also been developed for the synthesis of naphthyridine derivatives, offering advantages such as mild reaction conditions, high yields, and operational simplicity. researchgate.net
| Reaction | Reactants | Ionic Liquid/Catalyst | Solvent | Product | Reference |
| Friedlander Reaction | 2-Amino-3-pyridinecarboxaldehyde, Ketones | [Bmmim][Im] | Solvent-free | 1,8-Naphthyridyl derivatives | nih.gov |
| Friedlander Condensation | 2-Aminonicotinaldehyde, Carbonyl compounds | Choline hydroxide | Water | 1,8-Naphthyridines | acs.orgnih.gov |
| Three-Component Reaction | Aldehyde, Malononitrile, etc. | [BMIm]Br | Ionic Liquid | Naphthyridine derivatives | researchgate.net |
Advanced Spectroscopic and Structural Elucidation of 2 Acetamido 5 Hydroxy 1,8 Naphthyridine
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. One-dimensional (1D) techniques like ¹H and ¹³C NMR provide information about the chemical environment of hydrogen and carbon atoms, respectively, while two-dimensional (2D) techniques such as COSY, HMQC, and HMBC reveal the connectivity between these atoms.
¹H and ¹³C NMR Analysis
A complete assignment of proton (¹H) and carbon (¹³C) chemical shifts is fundamental for structural confirmation. For the title compound, this would involve identifying signals for the aromatic protons on the naphthyridine rings, the amide proton (NH), the methyl protons of the acetamido group, and the hydroxyl proton. Similarly, distinct signals would be expected in the ¹³C NMR spectrum for each carbon atom in the molecule. While NMR data for related structures, such as benzo[b] nih.govwikipedia.orgnaphthyridones and other substituted 1,8-naphthyridines, are available, these cannot be reliably extrapolated to 2-Acetamido-5-hydroxy-1,8-naphthyridine due to the significant influence of substituents on chemical shifts. lew.ro For instance, the ¹H NMR data for N-(7-Dibromomethyl-5-methyl-1,8-naphthyridin-2-yl)acetamide shows signals in specific regions, but the different substitution pattern prevents a direct comparison. nih.govresearchgate.net
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)
2D NMR experiments are crucial for assembling the molecular puzzle. A COSY (Correlation Spectroscopy) spectrum would establish proton-proton couplings, for example, between adjacent protons on the aromatic rings. An HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) spectrum would correlate directly bonded proton and carbon atoms. The HMBC (Heteronuclear Multiple Bond Correlation) spectrum is key for identifying longer-range (2-3 bond) correlations, which helps to connect the different fragments of the molecule, such as linking the acetamido group to the naphthyridine core. The principles of these techniques are well-established for structural elucidation of complex molecules. mdpi.com
Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis
Mass spectrometry provides the exact molecular weight and, through fragmentation analysis, offers further structural insights.
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)
HR-ESI-MS is a highly accurate technique used to determine the elemental composition of a molecule from its precise mass. For this compound (C₁₀H₉N₃O₂), a theoretical exact mass could be calculated and would be expected to be confirmed by an experimental HR-ESI-MS measurement, typically as a protonated molecule [M+H]⁺. While predicted mass-to-charge ratios for related structures are available, specific experimental data for the target compound is absent. uni.lu
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry
MALDI-TOF is another mass spectrometry technique, often used for larger or more fragile molecules. While it could be applied to this compound, no specific MALDI-TOF data have been reported. The technique involves co-crystallizing the analyte with a matrix, which absorbs laser energy and facilitates soft ionization of the analyte.
Vibrational Spectroscopy (FT-IR, Raman) for Characteristic Functional Group Identification
Vibrational spectroscopy techniques like Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
For this compound, the FT-IR and Raman spectra would be expected to show characteristic absorption bands for the O-H stretch of the hydroxyl group, the N-H stretch of the amide, the C=O stretch of the amide carbonyl, C-N stretches, and various C=C and C=N stretching vibrations within the aromatic naphthyridine rings. While extensive libraries and data exist for the FT-IR spectra of many organic compounds, a specific spectrum for the title compound is not available in the searched databases. thermofisher.comspectrabase.comresearchgate.net
X-ray Crystallography for Solid-State Molecular Geometry and Intermolecular Interactions
A definitive single-crystal X-ray diffraction analysis for this compound has not been reported in the reviewed scientific literature. However, the crystal structure of a related compound, N-(7-methyl-1,8-naphthyridin-2-yl)acetamide, has been determined and provides valuable insight into the likely molecular geometry and intermolecular interactions that could be expected for the title compound. nih.gov
The crystallographic data for N-(7-methyl-1,8-naphthyridin-2-yl)acetamide, which shares the same 2-acetamido-1,8-naphthyridine core, reveals a nearly planar conformation. nih.gov In its co-crystal with acetic acid, all non-hydrogen atoms of the acetamide (B32628) molecule are roughly coplanar, with a root-mean-square deviation of 0.0720 Å. nih.gov The dihedral angle between the naphthyridine ring system and the acetamido group is minimal, at approximately 8.5°. nih.gov This planarity suggests significant electronic conjugation across the molecule.
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₁H₁₁N₃O·C₂H₄O₂ | nih.gov |
| Crystal System | Triclinic | nih.gov |
| Space Group | P-1 | nih.gov |
| a (Å) | 8.3628 (17) | nih.gov |
| b (Å) | 9.0904 (18) | nih.gov |
| c (Å) | 9.5093 (19) | nih.gov |
| α (°) | 71.30 (3) | nih.gov |
| β (°) | 76.43 (3) | nih.gov |
| γ (°) | 78.64 (3) | nih.gov |
| Volume (ų) | 659.8 (2) | nih.gov |
| Z | 2 | nih.gov |
Electronic Absorption and Emission Spectroscopy for Photophysical Characterization
1,8-Naphthyridine (B1210474) derivatives are known to exhibit interesting photophysical properties, often characterized by absorption in the ultraviolet (UV) region and fluorescence emission. nih.gov The positions of the absorption and emission maxima, as well as the fluorescence quantum yield, are highly sensitive to the nature and position of substituents on the naphthyridine ring system.
For instance, the introduction of electron-donating groups, such as the hydroxyl (-OH) and acetamido (-NHCOCH₃) groups present in the title compound, would be expected to cause a bathochromic (red) shift in the absorption and emission spectra compared to the unsubstituted 1,8-naphthyridine core. This is due to the extension of the π-conjugated system and the possibility of intramolecular charge transfer (ICT) character in the excited state. nih.gov The hydroxyl group, in particular, can have a significant influence on the photophysical properties, which may also be sensitive to solvent polarity and pH due to potential protonation or deprotonation events.
The study of related vinyl-1,8-naphthyridine derivatives has shown that spectral changes can originate from intramolecular charge transfer from a pyridine (B92270) ring to the naphthyridine moiety, which can be tuned by altering the electronic properties of the substituents. nih.gov It is therefore reasonable to predict that this compound would display absorption and emission profiles influenced by the electronic interplay between the electron-donating hydroxyl and acetamido groups and the electron-accepting naphthyridine core. The exact wavelengths of maximum absorption and emission, as well as the efficiency of fluorescence, would need to be determined experimentally.
| Property | General Observation for Substituted 1,8-Naphthyridines | Expected Influence of Substituents in the Title Compound |
|---|---|---|
| Absorption (λmax) | Typically in the UV region, sensitive to substitution. | Bathochromic shift expected due to -OH and -NHCOCH₃ groups. |
| Emission (λem) | Fluorescence is common, with wavelengths dependent on substituents and solvent. | Emission likely red-shifted; potential for solvatochromism. |
| Intramolecular Charge Transfer (ICT) | Observed in derivatives with donor-acceptor character. nih.gov | Likely to occur from donor groups to the naphthyridine core. |
| Solvent Effects | Significant shifts in absorption and emission can occur with changes in solvent polarity. | The hydroxyl group may lead to pronounced solvatochromic effects. |
Chemical Reactivity and Mechanistic Studies of 2 Acetamido 5 Hydroxy 1,8 Naphthyridine
Reactions at the Hydroxyl Group: Etherification, Esterification, and Oxidation
The hydroxyl group at the C5 position is a primary site for functionalization. Direct etherification or esterification can be challenging, but the hydroxyl moiety is readily converted into other functional groups, which can then be transformed into ethers or esters.
Etherification via Halide Intermediate
A common and efficient strategy to achieve etherification of hydroxynaphthyridines is through a two-step process. The first step involves converting the hydroxyl group into a more reactive leaving group, typically a halide. nih.gov Hydroxynaphthyridines, behaving like vinylogous amides, can be converted to their corresponding chloro-derivatives by treatment with reagents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). nih.gov
Once the 2-acetamido-5-chloro-1,8-naphthyridine intermediate is formed, it becomes an excellent substrate for nucleophilic aromatic substitution (SNAr) to generate ethers. Reaction with sodium alkoxides in an appropriate solvent, such as the corresponding alcohol or DMF, yields the desired 5-alkoxy-1,8-naphthyridine derivatives. nih.gov This SNAr reaction is facilitated by the electron-withdrawing nature of the naphthyridine ring nitrogens.
Interactive Table: Representative Conditions for Etherification of Naphthyridines via a Chloro Intermediate
| Step | Reagent | Solvent | Conditions | Product Type |
| 1. Chlorination | POCl₃ | - (neat) or Toluene | Reflux | 5-Chloro-1,8-naphthyridine |
| 2. Etherification | Sodium Methoxide (NaOMe) | Methanol (MeOH) | Heating | 5-Methoxy-1,8-naphthyridine |
| 2. Etherification | Sodium Ethoxide (NaOEt) | Ethanol (EtOH) | Heating | 5-Ethoxy-1,8-naphthyridine |
While direct O-acylation (esterification) and oxidation of the C5-hydroxyl group are mechanistically plausible, specific examples in the literature for this scaffold are less common than the conversion to a halide for subsequent reactions.
Reactivity and Transformations of the Acetamido Moiety: Hydrolysis and Amide Derivatization
The acetamido group at the C2 position is a stable amide functionality that can undergo both hydrolysis to reveal the parent amine and further derivatization.
Hydrolysis
The N-acetyl group can be removed under standard hydrolytic conditions, typically by heating in the presence of a strong acid (e.g., HCl, H₂SO₄) or a strong base (e.g., NaOH, KOH). researchgate.net This reaction converts 2-acetamido-5-hydroxy-1,8-naphthyridine back to its parent amine, 2-amino-5-hydroxy-1,8-naphthyridine. This transformation is often employed in synthetic routes where the acetamido group serves as a protecting group for the C2-amino functionality.
Amide Derivatization
While the acetamido group itself is not typically modified, the parent 2-amino group (obtained after hydrolysis) is a versatile handle for creating a wide array of amide derivatives. The 2-amino-1,8-naphthyridine can react with various acylating agents, such as acid chlorides or anhydrides, in the presence of a base to form different N-acyl derivatives. nih.gov Similarly, reaction with sulfonyl chlorides yields sulfonamides. These derivatizations are crucial for modifying the compound's properties for various applications.
Electrophilic and Nucleophilic Substitution on the Naphthyridine Ring System
The electronic nature of the 1,8-naphthyridine (B1210474) core dictates its susceptibility to substitution reactions.
Electrophilic Aromatic Substitution (SEAr)
The 1,8-naphthyridine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, which deactivates it towards electrophilic attack compared to benzene (B151609). nih.gov However, the powerful electron-donating effects of the hydroxyl group at C5 and, to a lesser extent, the acetamido group at C2, can activate the ring for SEAr. These groups direct incoming electrophiles to the ortho and para positions. For this compound, electrophilic attack is most likely to occur at the C6 position, which is ortho to the activating hydroxyl group. Reactions such as halogenation (e.g., with NBS or Br₂) can introduce substituents onto the ring under appropriate conditions. nih.govnih.gov
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic substitution is a hallmark reaction of electron-poor heterocyclic systems like 1,8-naphthyridine. masterorganicchemistry.comnih.gov For SNAr to occur, a good leaving group must be present on the ring. As discussed in section 4.1, the C5-hydroxyl group can be converted to a C5-chloro group. nih.gov This 5-chloro derivative is highly activated towards substitution by nucleophiles due to the electron-withdrawing effect of the ring nitrogens. libretexts.orgresearchgate.net A wide variety of nucleophiles, including amines, alkoxides, and thiolates, can displace the chloride to form new carbon-nitrogen, carbon-oxygen, or carbon-sulfur bonds at the C5 position. nih.govnih.gov
Cross-Coupling and Condensation Reactions for Scaffold Diversification
Palladium-catalyzed cross-coupling reactions are among the most powerful tools for diversifying the 1,8-naphthyridine scaffold. These reactions typically require a halide or triflate functional group on the ring, which can be installed at the C5 position from the hydroxyl group. nih.govresearchgate.net
Suzuki Coupling
The Suzuki reaction couples an organoboron reagent (like a boronic acid or ester) with an aryl or vinyl halide/triflate. researchgate.net A 5-chloro- or 5-bromo-1,8-naphthyridine derivative can be coupled with various aryl- or heteroarylboronic acids to introduce new aryl substituents at the C5 position, generating biaryl structures. nih.gov
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide. wikipedia.orgnrochemistry.comlibretexts.org This reaction can be used to install alkynyl groups onto the C5 position of a 5-halo-1,8-naphthyridine, providing access to conjugated enyne systems and precursors for further transformations. organic-chemistry.org
Buchwald-Hartwig Amination
This reaction forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.orgrug.nl It is a powerful method for introducing a diverse range of primary and secondary amines at the C5 position of a 5-halo-1,8-naphthyridine derivative, offering an alternative to the direct SNAr approach that often works under milder conditions and with a broader substrate scope. chemeurope.comorganic-chemistry.org
Interactive Table: Overview of Cross-Coupling Reactions on Halo-Naphthyridines
| Reaction Name | Coupling Partner | Catalyst System (Example) | Base (Example) | Product Type |
| Suzuki Coupling | Ar-B(OH)₂ | Pd(PPh₃)₄ | Na₂CO₃ | 5-Aryl-1,8-naphthyridine |
| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI | Et₃N | 5-Alkynyl-1,8-naphthyridine |
| Buchwald-Hartwig | R₂NH | Pd₂(dba)₃, BINAP | NaOtBu | 5-Amino-1,8-naphthyridine |
Elucidation of Reaction Mechanisms and Intermediates (e.g., through NMR monitoring)
The mechanisms for the primary reactions involving the 1,8-naphthyridine scaffold are well-established.
SNAr Mechanism
Nucleophilic aromatic substitution on a halo-naphthyridine proceeds via a two-step addition-elimination mechanism. libretexts.org The nucleophile first attacks the carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. masterorganicchemistry.comlibretexts.org The negative charge in this intermediate is delocalized onto the electronegative nitrogen atoms of the naphthyridine ring, which provides significant stabilization and lowers the activation energy for the reaction. In the second step, the leaving group (e.g., chloride) is expelled, restoring the aromaticity of the ring.
Cross-Coupling Catalytic Cycles
The palladium-catalyzed cross-coupling reactions all proceed through a catalytic cycle involving a Pd(0)/Pd(II) redox couple. nrochemistry.comchemeurope.com
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the 5-halo-1,8-naphthyridine, forming a Pd(II) intermediate.
Transmetalation/Ligand Exchange: In the Suzuki and Sonogashira reactions, the organic group from the organoboron or copper-acetylide species is transferred to the palladium center (transmetalation). nrochemistry.com In the Buchwald-Hartwig amination, the amine coordinates to the palladium, followed by deprotonation by a base to form a palladium-amido complex. wikipedia.orgchemeurope.com
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated from the metal, forming the final product and regenerating the active Pd(0) catalyst, which re-enters the cycle.
The progress of these reactions, including the formation of key intermediates and the determination of reaction kinetics, can be studied using in-situ spectroscopic techniques like NMR monitoring. semanticscholar.orged.ac.uk By acquiring NMR spectra at regular intervals throughout a reaction, researchers can track the consumption of reactants and the formation of products and intermediates in real-time, providing deep mechanistic insight. ed.ac.uk
Theoretical and Computational Investigations of 2 Acetamido 5 Hydroxy 1,8 Naphthyridine
Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals
Quantum chemical calculations are fundamental tools for understanding the intrinsic properties of a molecule like 2-Acetamido-5-hydroxy-1,8-naphthyridine. These methods solve approximations of the Schrödinger equation to provide detailed information about electron distribution, molecular orbital energies, and other electronic characteristics. researchgate.net For molecules within the 1,8-naphthyridine (B1210474) class, these calculations are crucial for elucidating structure-property relationships. researchgate.netnih.gov
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-atom systems. researchgate.net It is a workhorse in computational chemistry for predicting the properties of molecules like this compound. DFT calculations can determine the optimized molecular geometry, corresponding to the minimum energy conformation on the potential energy surface. researchgate.net
For the ground state, DFT calculations yield the total electronic energy, electron density distribution, and the dipole moment. These results help in understanding the molecule's stability and polarity. For other 1,8-naphthyridine derivatives, DFT has been successfully used to study their electronic properties and relate them to biological activity. researchgate.net
The study of electronic excited states is often performed using Time-Dependent Density Functional Theory (TD-DFT). This method allows for the calculation of vertical excitation energies, which correspond to the absorption of light by the molecule. These calculations are essential for predicting and interpreting the UV-Vis absorption spectra of the compound. ias.ac.in TD-DFT provides insights into the nature of electronic transitions, for instance, identifying them as π→π* or n→π* transitions, which is critical for understanding the photophysical behavior of the molecule. ias.ac.in
Table 1: Illustrative DFT-Calculated Properties This table represents typical data that would be generated from DFT calculations for this compound. Actual values are not available from published studies.
| Property | Description | Hypothetical Data |
| Ground State Energy | The total electronic energy of the molecule in its most stable form. | Data not available |
| Dipole Moment | A measure of the net molecular polarity. | Data not available |
| First Excitation Energy | The energy required for the first electronic transition (e.g., S₀ → S₁), related to λ_max in the UV-Vis spectrum. | Data not available |
| Oscillator Strength | The theoretical intensity of an electronic transition. | Data not available |
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. wikipedia.orgyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.commdpi.com
For this compound, FMO analysis would involve:
Calculating HOMO and LUMO Energies: The energies of these orbitals provide insights into the molecule's ionization potential and electron affinity.
Visualizing Orbital Distributions: Mapping the HOMO and LUMO across the molecular structure reveals the most probable sites for electrophilic and nucleophilic attack. In similar heterocyclic systems, the HOMO is often distributed over the electron-rich parts of the molecule, while the LUMO is localized on electron-deficient areas. researchgate.net
Determining the HOMO-LUMO Gap: The energy difference (ΔE) between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity. A large gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates that the molecule is more polarizable and reactive. researchgate.net In studies of other complex organic molecules, this energy gap has been correlated with biological activity. researchgate.net
Table 2: Illustrative Frontier Molecular Orbital Data This table shows the type of information derived from an FMO analysis of this compound. Specific values require dedicated computational studies.
| Parameter | Description | Hypothetical Data |
| E_HOMO | Energy of the Highest Occupied Molecular Orbital. | Data not available |
| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital. | Data not available |
| Energy Gap (ΔE) | The difference in energy between the LUMO and HOMO (E_LUMO - E_HOMO). | Data not available |
Conformational Analysis and Potential Energy Surface Exploration
The biological function and chemical reactivity of a flexible molecule like this compound are highly dependent on its three-dimensional shape or conformation. Conformational analysis aims to identify the stable conformers (isomers that can be interconverted by rotation about single bonds) and the energy barriers between them.
This is typically done by performing a Potential Energy Surface (PES) scan. In this procedure, one or more key dihedral angles (for instance, those associated with the acetamido side chain) are systematically rotated, and the energy of the molecule is calculated at each step. ias.ac.in This process identifies energy minima, which correspond to stable conformers, and energy maxima, which represent the transition states for interconversion. ias.ac.in The results can reveal the most likely conformation(s) in different environments and provide a deeper understanding of how the molecule's shape influences its interactions.
Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, UV-Vis spectra)
Computational chemistry offers powerful methods for predicting spectroscopic data, which can be used to validate experimental findings or to characterize a molecule for which experimental data is unavailable.
NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method is a common approach used with DFT to calculate the nuclear magnetic shielding tensors. researchgate.net These tensors are then used to predict the ¹H and ¹³C NMR chemical shifts relative to a standard reference like tetramethylsilane (B1202638) (TMS). These theoretical spectra are invaluable for assigning peaks in experimental NMR data and confirming the molecular structure.
UV-Vis Spectra: As mentioned previously, TD-DFT is the standard method for simulating UV-Vis electronic absorption spectra. ias.ac.in By calculating the energies and oscillator strengths of the lowest several electronic transitions, a theoretical spectrum can be constructed. This allows for the assignment of experimental absorption bands to specific electronic transitions within the molecule. For similar compounds, calculated absorption maxima have shown good agreement with experimental results. ias.ac.in
Table 3: Illustrative Predicted Spectroscopic Data This table exemplifies the kind of predictive data computational methods can provide for this compound.
| Spectroscopic Data | Computational Method | Predicted Information |
| ¹³C NMR | DFT (GIAO) | Chemical shifts (ppm) for each carbon atom. |
| ¹H NMR | DFT (GIAO) | Chemical shifts (ppm) for each hydrogen atom. |
| UV-Vis | TD-DFT | Wavelength of maximum absorption (λ_max, nm) and corresponding oscillator strengths. |
Molecular Dynamics Simulations for Conformational Stability and Interaction Modeling
While quantum chemical calculations typically model a molecule in a vacuum or with a simplified solvent model, Molecular Dynamics (MD) simulations can track the movements of a molecule over time in a more realistic, explicitly solvated environment. nih.gov MD simulations provide a high-resolution view of the dynamic behavior of a molecule, revealing how it flexes, rotates, and interacts with surrounding solvent molecules (e.g., water). nih.govresearchgate.net
For this compound, an MD simulation could be used to:
Assess the stability of the conformers predicted by PES scans.
Observe the dynamics of intramolecular hydrogen bonding.
Model the interaction of the molecule with a biological target, such as a protein active site or a nucleic acid sequence, providing insights into its binding mode and stability. MD simulations have been used to confirm that other 1,8-naphthyridine derivatives form stable complexes with biological receptors. nih.gov
Reactivity Prediction and Mechanistic Insights via Computational Chemistry
Computational chemistry provides a powerful toolkit for predicting the reactivity of a molecule and elucidating potential reaction mechanisms. By combining results from the methods described above, a comprehensive picture of the chemical behavior of this compound can be constructed.
Fukui Functions and Molecular Electrostatic Potential (MEP): These are calculated from the electron density to identify reactive sites. The MEP map visually distinguishes electron-rich regions (nucleophilic sites, prone to attack by electrophiles) from electron-poor regions (electrophilic sites, prone to attack by nucleophiles). researchgate.net
Reaction Pathway Modeling: For a proposed chemical reaction, computational methods can be used to model the entire reaction coordinate. This involves locating the structures of reactants, transition states, and products. The calculated activation energies (the energy difference between the reactants and the transition state) can predict the feasibility of a reaction pathway. This approach has been used to investigate reaction mechanisms for the synthesis of other naphthyridine derivatives. ias.ac.in
By applying these computational tools, researchers can gain predictive insights into the electronic, structural, and reactive properties of this compound, guiding future experimental synthesis and application efforts.
Advanced Applications of 2 Acetamido 5 Hydroxy 1,8 Naphthyridine in Chemical Research
Supramolecular Chemistry: Design of Receptor Molecules and Self-Assembled Systems
The strategic placement of acetamido and hydroxy functional groups on the 1,8-naphthyridine (B1210474) core endows 2-Acetamido-5-hydroxy-1,8-naphthyridine with a high capacity for forming specific and directional non-covalent interactions. This makes it an excellent candidate for applications in supramolecular chemistry, where molecules are designed to self-assemble into larger, ordered structures. nih.gov
The foundation of this compound's utility in molecular recognition lies in its ability to form multiple, well-defined hydrogen bonds. The molecule possesses a rich array of hydrogen bond donor (HBD) and hydrogen bond acceptor (HBA) sites.
Donor Sites: The amide (N-H) and hydroxyl (O-H) groups.
Acceptor Sites: The carbonyl oxygen (C=O) of the acetamido group and the two nitrogen atoms (N1 and N8) of the naphthyridine ring.
This arrangement of donor and acceptor sites allows for the formation of predictable hydrogen-bonding patterns, known as supramolecular synthons. mdpi.com For instance, the amide group can self-associate to form dimeric rings or one-dimensional chains, a common motif in crystal engineering. mdpi.com The combination of the amide and the naphthyridine nitrogens creates a donor-acceptor-acceptor (DAA) sequence, which is complementary to the acceptor-donor-donor (ADD) pattern found in molecules like guanine. nih.govresearchgate.net This complementarity is a key principle in designing molecules for specific biomolecular recognition. Theoretical studies on related 2,7-disubstituted 1,8-naphthyridines have explored how these multiple hydrogen bonds can lead to the formation of stable complexes. researchgate.net
Table 1: Potential Hydrogen Bonding Interactions of this compound
| Donor Group | Acceptor Group | Resulting Motif | Potential Application |
|---|---|---|---|
| Amide N-H | Amide C=O | Dimeric Ring / Chain | Self-assembly, Crystal Engineering |
| Amide N-H / Ring N1 | Guanine C=O / N-H | Complementary Pairing | DNA/RNA Recognition |
| Hydroxyl O-H | Ring N8 | Intramolecular H-bond | Conformational Control |
This table is generated based on established principles of hydrogen bonding and known interactions of the constituent functional groups.
Host-guest chemistry involves the creation of larger 'host' molecules that can encapsulate smaller 'guest' molecules with high specificity. mdpi.com The principles of molecular recognition inherent in this compound make it a valuable component for constructing such hosts. By linking multiple naphthyridine units, it is possible to create macrocyclic structures with defined cavities capable of selective guest binding. rsc.org
The complexation is driven by a combination of forces, including hydrogen bonding, π-π stacking interactions between the aromatic rings of the host and guest, and hydrophobic interactions. thno.org The cavity of a macrocyclic host built from naphthyridine units can be tailored to fit specific guests, leading to applications in sensing, separation, and even catalysis within the confined space of the host. nih.govnih.gov The design of such systems often relies on creating a pre-organized cavity where the binding sites converge to interact optimally with the intended guest molecule.
Coordination Chemistry: Ligand Design and Metal Complexation
The 1,8-naphthyridine framework is a classic bidentate "di-aza" ligand, readily chelating to metal ions through its two nitrogen atoms (N1, N8) to form a stable five-membered ring. researchgate.netresearchgate.net The substituents on the naphthyridine ring play a crucial role in modulating the electronic properties and steric environment of the resulting metal complexes. escholarship.orgdigitellinc.com
Metal complexes of this compound can be synthesized by reacting the ligand with a suitable metal salt (e.g., chlorides, nitrates, or triflates) in an appropriate solvent. The hydroxy and acetamido groups can influence the solubility and reactivity of the ligand and the stability of the final complex.
The characterization of these new metal complexes typically involves a suite of analytical techniques:
Spectroscopy (IR, UV-Vis): To confirm the coordination of the ligand to the metal center by observing shifts in the vibrational frequencies of the C=O and N-H groups and changes in the electronic absorption bands. researchgate.net
NMR Spectroscopy: To elucidate the structure of the complex in solution.
X-ray Crystallography: To determine the precise solid-state structure, including bond lengths, bond angles, and the coordination geometry around the metal ion. nih.gov
Elemental Analysis and Mass Spectrometry: To confirm the stoichiometry and composition of the synthesized complexes. researchgate.netjptcp.com
The primary coordination mode for the 1,8-naphthyridine core is bidentate chelation through N1 and N8. researchgate.net However, the presence of the 5-hydroxy and 2-acetamido groups opens up the possibility of more complex coordination behaviors. For instance, the hydroxyl group, upon deprotonation, could act as an additional binding site, leading to a tridentate coordination mode or the formation of bridged, multinuclear complexes. researchgate.net
The interaction between the metal and the ligand is a combination of sigma donation from the nitrogen lone pairs to the metal and potential pi-backbonding from the metal d-orbitals to the π* orbitals of the naphthyridine ring. frontiersin.org The electron-donating hydroxy group and the electron-withdrawing acetamido group can electronically tune the naphthyridine ring, thereby influencing the strength of the metal-ligand bond and, consequently, the electrochemical and photophysical properties of the resulting complex. frontiersin.org
Table 2: Potential Coordination Modes and Resulting Complex Types
| Participating Donor Atoms | Coordination Mode | Potential Complex Structure |
|---|---|---|
| N1, N8 | Bidentate Chelating | Mononuclear Complex |
| N1, N8, O (from deprotonated hydroxyl) | Tridentate Chelating | Mononuclear Complex (Distorted Geometry) |
This table outlines hypothetical coordination scenarios based on the functional groups present in the molecule and known principles of coordination chemistry.
Materials Science: Precursors for Optoelectronic Materials and Functional Polymers
Derivatives of 1,8-naphthyridine are increasingly explored as building blocks for functional materials due to their rigid, planar structure and rich electronic properties. dntb.gov.ua The extended π-conjugated system of the naphthyridine core is conducive to charge transport and luminescence, making it attractive for applications in optoelectronics.
The this compound molecule can serve as a precursor or monomer for creating advanced materials. The hydroxy and acetamido groups provide reactive handles for polymerization or for grafting the naphthyridine unit onto other structures. For example, the hydroxyl group could be used to form esters or ethers, incorporating the chromophore into a polyester (B1180765) or polyether backbone.
The photophysical properties, such as absorption and emission wavelengths, can be finely tuned by modifying the substituents and by metal complexation. Lanthanide complexes involving naphthyridine-based ligands, for instance, are known for their sharp emission bands and potential use in lighting and display technologies. nih.gov By incorporating this compound into polymers or as part of metal-organic frameworks (MOFs), it is possible to develop materials with tailored properties for applications such as:
Organic Light-Emitting Diodes (OLEDs): Where the naphthyridine unit acts as an emissive or charge-transporting layer.
Sensors: Where changes in the fluorescence of the material upon binding an analyte are used for detection.
Functional Polymers: Where the rigidity and binding capabilities of the naphthyridine unit impart specific thermal or mechanical properties to the polymer chain.
Role in Organic Light-Emitting Diodes (OLEDs) and Luminescence
Derivatives of 1,8-naphthyridine are recognized for their significant potential in the development of organic light-emitting diodes (OLEDs). These compounds often exhibit high fluorescence quantum yields in both solution and solid states, a crucial characteristic for efficient light emission. rsc.orgresearchgate.net The inherent n-type (electron-accepting) nature of the 1,8-naphthyridine core makes these materials suitable for use as emitters and electron-transport materials in OLED devices. rsc.org
Research has demonstrated that oligomers based on the 1,8-naphthyridine framework can be tailored to emit light across the visible spectrum, including blue, green, and yellow wavelengths, with quantum yields reaching up to 1.0. rsc.orgresearchgate.net This tunability is achieved through systematic modifications of the molecular structure, such as altering the spacer linkages between naphthyridine units. rsc.orgresearchgate.net Furthermore, these materials possess high thermal stability, with decomposition temperatures often ranging from 380 to 400 °C, and high glass-transition temperatures (65–105 °C), which are vital for the longevity and reliability of OLED devices. rsc.orgresearchgate.net
For instance, specific 1,8-naphthyridine-based oligomers have been successfully incorporated into single-layer OLEDs, demonstrating good performance with emissions from yellow to white-pink. rsc.orgresearchgate.net Yellow-emitting devices have achieved a maximum brightness of 250 cd/m² and a current efficiency of 1.2 cd/A, while white-pink emitters have shown brightness up to 400 cd/m² at 4 volts with an efficiency of 0.6 cd/A. rsc.org
| Property | Value |
| Glass-Transition Temperature (Tg) | 65–105 °C |
| Decomposition Temperature (Td) | 380–400 °C |
| Electron Affinities | 2.79–3.00 eV |
| Photoluminescence Quantum Yields | 0.70–1.0 |
Contribution to Polymer Chemistry and Functional Material Design
The 1,8-naphthyridine moiety serves as a valuable building block in polymer chemistry for the creation of functional materials. Its rigid, planar structure and specific coordination sites with metal ions allow for the design of polymers with ordered architectures and unique properties. The ability of the naphthyridine unit to engage in hydrogen bonding and π-π stacking interactions further contributes to the self-assembly and stability of polymeric structures.
While direct studies on polymers incorporating the specific "this compound" unit are not prevalent in the provided search results, the broader class of 1,8-naphthyridine derivatives is extensively used. For example, their incorporation into polymer backbones can impart desirable thermal, electronic, and photophysical properties, making them suitable for applications in sensors, catalysts, and electronic devices. The functional groups, acetamido and hydroxy, on the naphthyridine ring provide handles for further polymerization reactions or for tuning the material's properties, such as solubility and processability.
Analytical Chemistry: Development as Chemical Probes and Sensors
The 1,8-naphthyridine framework is a cornerstone in the design of chemosensors, particularly fluorescent probes, for the detection of various analytes. nih.govrsc.org The nitrogen atoms within the naphthyridine ring system can act as binding sites for metal ions, while the aromatic structure serves as a fluorophore. The fluorescence properties of these molecules can be modulated upon binding to a target analyte, leading to a detectable signal. nih.gov
Fluorescent Probes for Specific Chemical Environments (e.g., metal ions, pH)
Derivatives of 1,8-naphthyridine have been engineered to be highly selective fluorescent probes for a range of metal ions, including toxic heavy metals like mercury (Hg²⁺) and essential biological cations. nih.govnih.gov For instance, a novel fluorescent chemosensor incorporating a 1,8-naphthyridine unit conjugated with a thiophene (B33073) moiety demonstrated high selectivity for Hg²⁺ ions through fluorescence quenching. nih.gov The design of such probes often involves the integration of other recognition units, like boronic acid for saccharide sensing, to create multi-analyte sensors. nih.gov
The sensitivity and selectivity of these probes can be fine-tuned by modifying the substituents on the naphthyridine ring. The acetamido and hydroxy groups can play a role in modulating the electronic properties of the fluorophore and can also participate in the binding event, enhancing the selectivity for a particular ion. The development of these probes is crucial for monitoring environmental pollutants and understanding the roles of metal ions in biological systems. rsc.org Furthermore, the fluorescence of some 1,8-naphthyridine derivatives can be sensitive to changes in pH, allowing for their use as pH sensors. nih.gov The protonation or deprotonation of the nitrogen atoms in the naphthyridine ring can alter the intramolecular charge transfer (ICT) characteristics, leading to a change in the fluorescence emission. nih.gov
| Analyte | Sensing Mechanism |
| Hg²⁺ | Fluorescence quenching |
| Ag⁺ | Fluorescence quenching |
| Al³⁺ | Fluorescence enhancement ("off-on") |
| Mg²⁺ | pH-dependent fluorescence enhancement |
| pH | Modulation of intramolecular charge transfer |
Chemosensor Design and Mechanism of Sensing
The design of chemosensors based on this compound and its analogs relies on several key principles. The 1,8-naphthyridine core often serves as both the signaling unit (fluorophore) and part of the recognition site. The sensing mechanism typically involves the interaction of the analyte with the nitrogen atoms of the naphthyridine ring and potentially the acetamido and hydroxy functional groups.
A common sensing mechanism is Photoinduced Electron Transfer (PET). In the "off" state, the fluorescence of the naphthyridine fluorophore is quenched by an electron transfer from a donor part of the molecule. Upon binding of a metal ion, the electron-donating ability of the binding site is suppressed, inhibiting the PET process and "turning on" the fluorescence. nih.gov Conversely, fluorescence quenching can also occur upon analyte binding.
Another mechanism involves the modulation of Intramolecular Charge Transfer (ICT). The binding of an analyte can alter the electron distribution within the molecule, leading to a shift in the emission wavelength or a change in fluorescence intensity. The design often incorporates a donor-π-acceptor structure to facilitate this process. The reversibility of the sensor response is a critical factor for practical applications and can often be achieved by using a chelating agent to remove the bound analyte. nih.gov
Synthetic Building Blocks in Complex Molecular Architectures
The 1,8-naphthyridine skeleton is a valuable and versatile building block in the synthesis of more complex molecules. researchgate.net Its rigid structure and the presence of nitrogen atoms provide a predictable framework for constructing larger, well-defined molecular architectures. The functional groups on the naphthyridine ring, such as the acetamido and hydroxy groups in this compound, offer sites for further chemical transformations.
These transformations can include reactions like Suzuki couplings, where the naphthyridine acts as a core to which other molecular fragments are attached. mdpi.com This approach allows for the modular synthesis of complex polyheterocyclic compounds. mdpi.com The reactivity of the naphthyridine ring system itself, including its susceptibility to nucleophilic or electrophilic substitution, provides additional avenues for elaboration. mdpi.com
The resulting complex molecules have found applications in medicinal chemistry, where the 1,8-naphthyridine scaffold is considered a "privileged structure" due to its presence in numerous biologically active compounds. researchgate.netdntb.gov.ua For example, derivatives have been designed and synthesized as potential anti-mycobacterial agents and H1R antagonists. rsc.orgresearchgate.net The ability to use 1,8-naphthyridines as building blocks is therefore crucial for the discovery of new therapeutic agents and functional materials. dntb.gov.ua
Future Research Directions and Unexplored Avenues for 2 Acetamido 5 Hydroxy 1,8 Naphthyridine
Novel Synthetic Methodologies and Catalytic Systems for Efficiency Enhancement
The synthesis of 1,8-naphthyridine (B1210474) derivatives has traditionally relied on methods like the Friedländer, Skraup, and Vilsmeier-Haack reactions. rsc.orgacs.org However, these classical approaches often necessitate harsh conditions, organic solvents, or costly catalysts. rsc.orgrsc.org Future efforts for synthesizing 2-Acetamido-5-hydroxy-1,8-naphthyridine should pivot towards greener, more efficient, and cost-effective strategies.
One promising avenue is the refinement of the Friedländer reaction, which is considered one of the simplest methods for this scaffold. rsc.org Research has demonstrated the synthesis of substituted 1,8-naphthyridines in high yield using water as a solvent, a significant step towards sustainable chemistry. rsc.orgresearchgate.net The use of inexpensive and biocompatible ionic liquids, such as choline (B1196258) hydroxide-based ILs, as catalysts in aqueous media has also proven effective for gram-scale synthesis. rsc.org
Furthermore, the development and application of novel catalytic systems could dramatically improve reaction efficiency. Heterogeneous catalysts, including nanomaterials like SiO2 nanoparticles and reusable magnetic catalysts like SiO2/Fe3O4, have been successfully employed in multicomponent reactions to produce functionalized naphthyridines with high yields. acs.orgdntb.gov.ua Exploring these catalysts for the specific synthesis of this compound could lead to more sustainable and industrially scalable processes.
| Catalyst Type | Example | Potential Advantage for Synthesis | Source(s) |
| Ionic Liquid | Choline Hydroxide-based IL | Biocompatible, enables reaction in water, high yield. | rsc.org |
| Heterogeneous | SiO2/Fe3O4 Nanoparticles | Reusable, facilitates green synthesis in aqueous solution. | dntb.gov.ua |
| Nanomaterial | SiO2 Nanoparticles | Effective in Vilsmeier-Haack and Claisen-Schmidt reactions. | acs.org |
| Base Catalyst | LiOH·H₂O | Enables synthesis in an aqueous medium. | rsc.org |
These modern methodologies offer pathways to circumvent the limitations of traditional synthesis, providing higher yields and reducing environmental impact. rsc.orgrsc.org
Integration of Advanced Analytical Techniques for Real-time Reaction Monitoring
The characterization of 1,8-naphthyridine derivatives is well-established, routinely employing techniques such as Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) to confirm molecular structures. nih.govrsc.orgnih.gov While these methods are indispensable for final product verification, they are typically performed offline after the reaction is complete.
A significant leap forward would be the integration of Process Analytical Technology (PAT) for real-time monitoring of the synthesis of this compound. Techniques such as in-situ IR or Raman spectroscopy could provide continuous data on the concentration of reactants, intermediates, and the final product as the reaction progresses. This would enable precise control over reaction parameters, optimization of reaction times, and immediate detection of any side reactions or impurities, leading to improved yield and purity. While specific applications to naphthyridine synthesis are not yet widely reported, the principles of PAT are broadly applicable to the synthesis of complex heterocyclic compounds.
Exploration of Structure-Reactivity Relationships through Targeted Derivatization
The functional groups on the this compound ring are prime targets for derivatization to probe structure-reactivity relationships (SAR). Studies on other 1,8-naphthyridines have shown that chemical modifications at various positions can significantly alter their biological and chemical properties. nih.govnih.gov For instance, modifications at the C3 and C7 positions of the quinolone structure, a related scaffold, can transform antibacterial agents into anticancer analogs. nih.gov
For this compound, future research could focus on:
Modification of the Acetamido Group: Altering the acyl component could influence solubility and hydrogen bonding capabilities.
Derivatization of the Hydroxyl Group: Etherification or esterification of the C5-hydroxyl group would modulate the compound's electronic properties and steric profile.
Systematically creating a library of derivatives and correlating their structural changes with observed reactivity or biological activity can provide deep insights. nih.gov This approach is crucial for understanding how specific structural features contribute to the molecule's function and for guiding the design of new compounds with enhanced properties. nih.govnih.gov
Computational Design of Novel Functional Derivatives with Tailored Properties
In silico methods are powerful tools for accelerating the drug discovery and materials design process. researchgate.net Computational techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and Density Functional Theory (DFT) calculations are increasingly used to design novel 1,8-naphthyridine derivatives and predict their properties before synthesis. nih.govnih.govnih.gov
Future research on this compound should leverage these computational tools to:
Design Targeted Derivatives: Use molecular docking to predict the binding of potential derivatives to biological targets of interest. nih.govnih.govwikipedia.org
Predict Physicochemical Properties: Employ QSAR and DFT to forecast properties like solubility, electronic behavior, and reactivity for newly designed analogs. researchgate.netnih.gov
Elucidate Reaction Mechanisms: Utilize quantum chemical calculations to understand the plausible mechanisms of synthetic reactions, which can help in optimizing conditions for higher yields. rsc.org
For example, molecular dynamics simulations can be used to investigate the stability and intermolecular interactions of designed compounds with a target protein. rsc.orgnih.gov This computational-first approach can significantly reduce the time and resources spent on synthesizing and testing compounds that are unlikely to have the desired characteristics, thereby streamlining the development of new functional molecules based on the this compound scaffold.
| Computational Method | Application in Naphthyridine Research | Potential for this compound | Source(s) |
| Molecular Docking | Predicting binding patterns in protein active sites. | Design of derivatives as potential enzyme inhibitors. | nih.govnih.govwikipedia.org |
| QSAR | Developing models to predict biological activity. | Predicting the activity of novel derivatives before synthesis. | nih.gov |
| DFT Calculations | Optimizing molecular structures and predicting reactivity. | Understanding structure-reactivity and designing materials. | nih.gov |
| Molecular Dynamics | Simulating ligand-protein stability and interactions. | Assessing the stability of designed compounds with targets. | rsc.orgnih.gov |
Expansion into Emerging Fields of Chemical Research (e.g., sustainable chemistry, energy materials)
Beyond its traditional applications in medicinal chemistry, the 1,8-naphthyridine scaffold holds potential in emerging areas of research. nih.govrsc.org The unique electronic properties and ability of 1,8-naphthyridine to act as a chelating ligand open doors to new applications. rsc.org
Future research on this compound and its derivatives could explore:
Sustainable Chemistry: As discussed, developing green synthetic routes is a key research direction. rsc.orgresearchgate.net Additionally, its derivatives could be investigated as novel, recyclable catalysts or as components in environmentally benign chemical processes.
Materials Science: 1,8-naphthyridine derivatives have been utilized in the development of Organic Light-Emitting Diodes (OLEDs). rsc.org The specific electronic and photophysical properties imparted by the acetamido and hydroxyl groups of this compound could be harnessed to create novel materials for optoelectronic applications.
Corrosion Inhibition: The nitrogen atoms in the naphthyridine ring can effectively coordinate to metal surfaces. This property has been exploited to create 1,8-naphthyridine-based corrosion inhibitors for steel in acidic environments. rsc.org Investigating the potential of this compound in this area could lead to new, effective anti-corrosion agents.
By expanding the scope of research into these emerging fields, the full potential of the this compound scaffold can be unlocked, paving the way for innovative solutions in materials science and sustainable technology.
Q & A
Q. What are the standard synthetic routes for preparing 2-acetamido-5-hydroxy-1,8-naphthyridine?
The compound can be synthesized via acylation of amino-naphthyridine precursors. For example, 5,7-dimethyl-1,8-naphthyridin-2-amine reacts with acetic anhydride (Ac₂O) in refluxing benzene to yield 2-acetamido-5,7-dimethyl-1,8-naphthyridine (75% yield) . Solvent selection and reaction temperature are critical for minimizing side reactions.
Q. Which spectroscopic techniques are essential for characterizing this compound derivatives?
Multinuclear NMR spectroscopy (¹H, ¹³C, and ³¹P) is routinely used to confirm structural integrity and substitution patterns . High-resolution mass spectrometry (HRMS) and IR spectroscopy complement NMR data for unambiguous identification.
Q. What are the key considerations in selecting solvents and purification methods for synthesizing naphthyridine derivatives?
Spectroscopic-grade solvents (e.g., benzene, DMF) are preferred to avoid impurities. Purification often involves column chromatography or recrystallization, while HPLC (>97% purity) is recommended for biologically active derivatives .
Advanced Research Questions
Q. How do substituents on the naphthyridine ring influence binding affinity to nucleic acid targets?
Methyl groups at positions 5, 7, or 8 enhance binding to pyrimidine bases in DNA duplexes. For example, 2-amino-5,6,7-trimethyl-1,8-naphthyridine (ATMND) binds cytosine with a binding constant () of , two orders of magnitude higher than the parent compound. Thermodynamic studies (ITC) reveal entropy-driven binding due to hydrophobic interactions .
Q. How can one optimize reaction conditions for introducing ethynyl or styryl groups to the naphthyridine core?
Styryl derivatives are synthesized via sp³ C–H functionalization. Optimized conditions include using Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), and K₂CO₃ in DMF at 100°C for 24 hours, achieving yields up to 85%. Reaction monitoring via TLC and iterative adjustment of catalyst loading are critical .
Q. What methodological approaches are used to assess the interaction between this compound derivatives and biological targets?
- Melting temperature () measurements : Detect stabilization of DNA duplexes upon ligand binding.
- Fluorescence spectroscopy : Monitor quenching/enhancement to infer binding modes.
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS).
- Molecular docking : Predict binding poses to efflux pump proteins (e.g., MepA in S. aureus) .
Q. How does the presence of electron-withdrawing or donating groups affect the photophysical properties of naphthyridine-based complexes?
Styryl substituents enable tunable fluorescence. For example, 2-styryl-1,8-naphthyridine derivatives act as selective probes for Hg²⁺, Ag⁺, and F⁻ ions, with emission shifts dependent on solvent polarity. Substituents like ethynyl groups enhance π-conjugation, red-shifting absorption/emission spectra .
Q. What strategies are employed to evaluate the cytotoxicity of this compound derivatives?
- In vitro assays : MTT or SRB assays against cancer cell lines (e.g., MCF7 breast cancer).
- Structure-activity relationship (SAR) : Compare IC₅₀ values of derivatives (e.g., 1.47–3.19 μM for active compounds vs. 4.51 μM for staurosporine) .
- Efflux pump inhibition : Synergistic studies with ciprofloxacin and ethidium bromide fluorescence assays .
Methodological Notes
- Data Contradictions : Binding affinity trends may conflict between computational (docking) and experimental (ITC) results. Validate predictions with orthogonal techniques .
- Experimental Design : For cytotoxicity assays, include positive controls (e.g., doxorubicin) and normalize cell viability to untreated controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
